molecular formula C16H18N2O3S B4553570 [4-(METHYLSULFONYL)PIPERAZINO](2-NAPHTHYL)METHANONE

[4-(METHYLSULFONYL)PIPERAZINO](2-NAPHTHYL)METHANONE

Cat. No.: B4553570
M. Wt: 318.4 g/mol
InChI Key: XFEDFVQFUWGKDE-UHFFFAOYSA-N
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Description

[4-(METHYLSULFONYL)PIPERAZINO](2-NAPHTHYL)METHANONE is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(methylsulfonyl)-4-(2-naphthoyl)piperazine is 318.10381361 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin Receptor Ligands

Research has identified piperazinyl derivatives of certain compounds as having high binding affinities for the 5-HT(6) serotonin receptor, which are important for neurological functions and potential therapeutic targets for various psychiatric and neurological disorders (Park et al., 2011).

Atypical Antipsychotic Agents

Studies have synthesized and identified (piperazin-1-yl-phenyl)-arylsulfonamides showing high affinities for both 5-HT(2C) and 5-HT(6) receptors, indicating their potential as novel atypical antipsychotic agents (Park et al., 2010).

5-HT7 Receptor Antagonists

The preparation of piperazine derivatives evaluated as 5-HT(7) receptor antagonists showcases the ongoing efforts to discover compounds that could modulate this receptor, potentially offering new avenues for the treatment of CNS disorders (Yoon et al., 2008).

Cytochrome P450 and Metabolism

A study on the novel antidepressant Lu AA21004 explored its metabolism, identifying cytochrome P450 enzymes involved in its oxidative metabolism. This research provides insights into the metabolic pathways of psychoactive compounds, which is crucial for drug development and safety evaluation (Hvenegaard et al., 2012).

Hyperbranched Polymers

The synthesis of hyperbranched polymers via polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone without catalysts opens up new possibilities in polymer science, offering materials with potential applications in various industries (Yan & Gao, 2000).

Crystal Structure Analysis

Investigation into the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine provides fundamental insights into the molecular geometry and interactions within such compounds, which is important for understanding their reactivity and potential applications in materials science or drug design (Naveen et al., 2007).

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-naphthalen-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-22(20,21)18-10-8-17(9-11-18)16(19)15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEDFVQFUWGKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.